1-(Adamantan-1-yl)-N-methylethan-1-amine hydrochloride
Overview
Description
1-(Adamantan-1-yl)-N-methylethan-1-amine hydrochloride is a chemical compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)-N-methylethan-1-amine hydrochloride typically involves the alkylation of adamantane derivatives. One common method is the reaction of adamantanone with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(Adamantan-1-yl)-N-methylethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding adamantane ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Adamantane ketones.
Reduction: Amine derivatives.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
1-(Adamantan-1-yl)-N-methylethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex adamantane derivatives.
Biology: Studied for its potential antiviral properties, particularly against influenza A virus.
Medicine: Investigated for its potential use in the treatment of neurological disorders due to its structural similarity to known antiviral and antiparkinsonian drugs.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound inhibits the replication of the influenza A virus by interfering with the viral RNA synthesis. This is achieved by blocking the M2 proton channel, preventing the release of viral genetic material into the host cell .
Comparison with Similar Compounds
Amantadine: Another adamantane derivative used as an antiviral and antiparkinsonian drug.
Rimantadine: Similar to amantadine, used for the prophylaxis and treatment of influenza A.
Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonist properties.
Uniqueness: 1-(Adamantan-1-yl)-N-methylethan-1-amine hydrochloride is unique due to its specific structural modifications, which may impart distinct pharmacological properties compared to other adamantane derivatives.
Properties
IUPAC Name |
1-(1-adamantyl)-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N.ClH/c1-9(14-2)13-6-10-3-11(7-13)5-12(4-10)8-13;/h9-12,14H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFPQYVWDAJONB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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